Edulitine

Beschreibung

Chemical Classification and Structural Context within Natural Product Chemistry

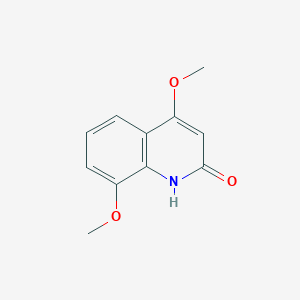

Edulitine is chemically classified as a quinoline alkaloid. More specifically, it is identified as a quinolone derivative nih.govnaturalproducts.net. The molecular formula of this compound is C₁₁H₁₁NO₃ nih.govnaturalproducts.net. Structurally, it is known by its IUPAC name, 4,8-dimethoxy-1H-quinolin-2-one nih.gov. This name reflects its core structure, a quinolin-2-one, which is a quinoline ring system substituted with a ketone group at the 2-position. Additionally, methoxy groups are attached at the 4 and 8 positions of the quinoline framework nih.gov.

Within natural product chemistry, alkaloids represent a diverse group of nitrogen-containing compounds often found in plants, fungi, bacteria, and animals rushim.ru. Quinoline alkaloids, including this compound, are a significant subgroup characterized by the presence of a quinoline heterocyclic ring system nih.gov. This compound's occurrence in various plant species underscores its role as a secondary metabolite within these organisms nih.govnih.govthegoodscentscompany.comresearchgate.netresearchgate.netstuartxchange.orgbiochemjournal.com.

Here are some computed and experimental properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem |

| Molecular Weight | 205.21 g/mol | PubChem |

| IUPAC Name | 4,8-dimethoxy-1H-quinolin-2-one | PubChem |

| Physical Description | Solid | HMDB |

| Melting Point | 235 - 236 °C | HMDB |

| Topological Polar Surface Area (TPSA) | 51.32 Ų | Computed |

| logP (XLogP3) | 1.589 | Computed |

Note: Computed properties are based on algorithms and may vary slightly depending on the software used.

Historical Perspectives on Discovery and Early Characterization

This compound has been identified in several plant species recognized in traditional and botanical contexts. It has been reported in the trunk and root bark of Casimiroa edulis researchgate.netresearchgate.net, a plant known for producing various alkaloids, flavonoids, and coumarins researchgate.net. This compound was also isolated from the root bark of Murraya paniculata nih.gov. Research indicates its isolation from M. paniculata by Imai and colleagues in 1989 nih.gov. Furthermore, this compound has been found in Zanthoxylum species, including Zanthoxylum simulans, Zanthoxylum ailanthoides, and Zanthoxylum nitidum nih.govstuartxchange.org. Early characterization efforts would have focused on isolating the compound from these natural sources and determining its basic chemical properties and molecular structure, likely utilizing techniques available at the time, such as spectroscopic analysis nih.gov.

Nomenclature and Differentiation from Related Chemical Entities

The primary and most widely recognized name for this compound is this compound nih.govthegoodscentscompany.com. It is also known by several synonyms, including 4,8-dimethoxy-1H-quinolin-2-one, Robustinin, and 4,8-dimethoxy-2(1H)-quinolinone nih.govthegoodscentscompany.com. The use of standardized nomenclature, such as IUPAC names, and identifiers like PubChem CID and CAS numbers, helps in uniquely identifying the compound and differentiating it from others nih.govnih.gov.

This compound belongs to the class of quinoline alkaloids naturalproducts.netnih.govnih.gov. This class encompasses a wide array of compounds with the quinoline ring system, many of which are also natural products nih.gov. Differentiation of this compound from related chemical entities is based on its specific structural features, namely the positions and types of substituents on the quinoline core. For instance, other quinoline alkaloids found in Casimiroa edulis, such as dictamnine, γ-fagarine, skimmianine, and casimiroin, possess different substitution patterns or modifications of the quinoline ring, distinguishing them chemically from this compound researchgate.net. Similarly, other quinoline alkaloids isolated from Murraya paniculata also exhibit structural variations biochemjournal.com.

Here are some plant sources where this compound has been reported:

| Plant Species | Plant Part | Source |

| Casimiroa edulis | Trunk & Root bark | ResearchGate researchgate.netresearchgate.net |

| Murraya paniculata | Root bark | PubMed Central nih.gov |

| Zanthoxylum simulans | Not specified | PubChem nih.gov |

| Zanthoxylum ailanthoides | Not specified | PubChem nih.gov |

| Zanthoxylum nitidum | Not specified | StuartXchange stuartxchange.org |

Eigenschaften

CAS-Nummer |

15272-24-9 |

|---|---|

Molekularformel |

C11H11NO3 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

4,8-dimethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO3/c1-14-8-5-3-4-7-9(15-2)6-10(13)12-11(7)8/h3-6H,1-2H3,(H,12,13) |

InChI-Schlüssel |

HPPSTURWGYFXQN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC(=O)C=C2OC |

Kanonische SMILES |

COC1=CC=CC2=C1NC(=O)C=C2OC |

melting_point |

235-236°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Natural Occurrence and Chemodiversity

Identification in Specific Botanical Species (e.g., Zanthoxylum, Casimiroa) Edulitine has been specifically reported in several botanical species within the Rutaceae family. It has been found in species of the genus Zanthoxylum, including Zanthoxylum simulans and Zanthoxylum ailanthoides.nih.govscispace.comAnother genus where this compound has been identified is Casimiroa. It has been reported in Casimiroa edulis, specifically in the trunk and root bark.researchgate.netresearchgate.netunair.ac.idthis compound has also been found in Murraya paniculata, a species also belonging to the Rutaceae family, where it was isolated from the root bark.nih.govbiochemjournal.comFurthermore, this compound has been reported in Hortia superba, another Rutaceae speciesmdpi.com, and in species of the genus Haplophyllum, including Haplophyllum dauricum and Haplophyllum robustum.naturalproducts.net

Detailed research findings indicate the presence of this compound alongside other alkaloids and compounds in these plants. For instance, studies on Casimiroa edulis have isolated this compound along with other quinoline alkaloids such as casimiroin, dictamnine, γ-fagarine, and skimmianine from various parts including seeds, bark, trunk, and root bark. researchgate.net Research on Zanthoxylum species also highlights the presence of various alkaloid types, with this compound being noted in Z. simulans and Z. nitidum. scispace.com

The occurrence of this compound in different parts of these plants can vary. For example, in Casimiroa edulis, it was found in the trunk and root bark researchgate.net, while in Murraya paniculata, it was isolated from the root bark nih.gov.

Below is a table summarizing the reported occurrences of this compound in specific plant species:

| Species | Family | Part of Plant Reported | References |

| Zanthoxylum simulans | Rutaceae | Not specified | nih.govscispace.com |

| Zanthoxylum ailanthoides | Rutaceae | Not specified | nih.govnaturalproducts.net |

| Zanthoxylum nitidum | Rutaceae | Not specified | scispace.com |

| Casimiroa edulis | Rutaceae | Trunk & root bark | researchgate.netresearchgate.net |

| Murraya paniculata | Rutaceae | Root bark | nih.govbiochemjournal.com |

| Hortia superba | Rutaceae | Not specified | mdpi.com |

| Haplophyllum dauricum | Rutaceae | Not specified | naturalproducts.net |

| Haplophyllum robustum | Rutaceae | Not specified | naturalproducts.net |

Biosynthetic Pathways and Precursor Incorporation

Theoretical Frameworks for Quinoline Alkaloid Biosynthesis

Theoretical frameworks for quinoline alkaloid biosynthesis primarily center around the involvement of anthranilic acid as a key precursor. Anthranilic acid (2-aminobenzoic acid) is an aromatic amino acid that is biosynthesized from chorismic acid, an important intermediate in the shikimic acid pathway common to plants, bacteria, and fungi. fishersci.sewikipedia.org While anthranilic acid serves as a precursor to the essential amino acid tryptophan, it also directly participates in the biosynthesis of various alkaloid classes, including quinazolines, acridines, and quinolines.

Two main biogenetic routes involving anthranilic acid have been proposed for the formation of the quinoline ring system. One prominent pathway involves the condensation of anthranilic acid with acetate or malonyl-CoA units. For example, in some cases, 3-hydroxyanthranilic acid, a metabolite derived from tryptophan, can condense with malonyl-SCoA, followed by cyclization, to produce quinoline alkaloids. Another route, exemplified by the biosynthesis of furoquinoline alkaloids like dictamnine, involves the incorporation of anthranilic acid and acetate.

Another theoretical framework involves tryptophan as a precursor, particularly for quinoline alkaloids containing a terpenoid moiety, such as the cinchona alkaloids quinine and quinidine. In these pathways, tryptophan is converted to tryptamine, which then condenses with a monoterpene precursor like secologanine. However, the biosynthesis of the quinoline ring system itself in many other quinoline alkaloids is more directly linked to anthranilic acid rather than the full tryptophan molecule.

The channeling of nitrogen into alkaloid biosynthesis is a vital aspect of these pathways. The enzyme anthranilate synthase, responsible for the formation of anthranilic acid from chorismate, is often subject to feedback inhibition by tryptophan. wikipedia.org However, some plants that produce anthranilate-derived alkaloids possess alternative anthranilate synthases that are less sensitive to this regulation, ensuring the availability of anthranilic acid for alkaloid production.

Investigations into Edulitine's Biogenetic Route

This compound is a quinoline alkaloid that has been identified in several plant species, including those belonging to the genus Zanthoxylum (such as Zanthoxylum simulans and Zanthoxylum ailanthoides) and Murraya paniculata. Its presence in these plants, which are known sources of various quinoline and furoquinoline alkaloids, suggests that its biosynthesis likely follows general pathways established for this class of compounds, involving precursors like anthranilic acid.

While the occurrence of this compound in these plant sources has been documented, including its isolation from the root bark of Murraya paniculata, detailed investigations specifically focused on elucidating the precise biogenetic route of this compound appear to be limited in the readily available scientific literature. Research into the biosynthesis of other quinoline alkaloids, such as dictamnine, has involved tracer studies using isotopically labeled precursors like anthranilic acid and acetate to map the incorporation of these building blocks into the alkaloid structure. Similar experimental approaches would be necessary to definitively determine the specific enzymatic steps and intermediates involved in this compound biosynthesis.

Synthetic Chemistry and Analog Development

Strategies for the Total Synthesis of Edulitine

The total synthesis of this compound has been approached through various methodologies, leveraging different chemical transformations to assemble the core structure. Key strategies often involve the formation of the quinoline ring system and the subsequent annulation of the furan ring.

Application of Lithiation Reactions

Lithiation reactions have been employed as a synthetic tool in the construction of the furoquinoline scaffold, which is central to this compound. Directed ortho-lithiation, a common strategy in the functionalization of aromatic and heteroaromatic rings, has been utilized in the synthesis of quinoline alkaloids, including a reported synthesis of this compound ijcr.infodntb.gov.uaresearchgate.net. This approach typically involves the directed deprotonation of a substrate using an organolithium base, followed by trapping the resulting lithiated species with an electrophile to introduce functionality at a specific position.

Phase Transfer Catalysis in Synthetic Schemes

Phase transfer catalysis (PTC) has proven to be a valuable technique in the synthesis of this compound and related quinoline alkaloids. PTC facilitates reactions between reactants located in different immiscible phases, often allowing for milder reaction conditions, shorter reaction times, and improved yields researchgate.netwikipedia.org. In the context of this compound synthesis, PTC has been applied in reactions such as the methoxydechlorination of 4-chloroquinolin-2(1H)-ones, which are key intermediates in the synthesis of quinoline alkaloids like this compound and 4-methoxyquinolin-2(1H)-one orientjchem.org. For instance, tetrabutylammonium bromide (TBAB) has been reported as a phase transfer catalyst in microwave-assisted synthesis of these compounds orientjchem.org.

Microwave-Assisted Organic Synthesis

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reactions, often leading to reduced reaction times and increased yields compared to conventional heating methods. Microwave-assisted organic synthesis has been applied to the synthesis of quinoline alkaloids, including this compound and its analogs ijcr.infoorientjchem.orgresearchgate.netijcr.info. This technique can be particularly effective when combined with other methodologies like phase transfer catalysis. For example, the microwave-assisted methoxydechlorination of 4-chloroquinolin-2(1H)-ones using TBAB as a phase transfer catalyst has been reported to yield 4-methoxyquinolin-2(1H)-one and its analogues, which are structurally related to this compound, in significantly shorter reaction times (8-11 minutes) and good yields orientjchem.org.

Table 1: Examples of Microwave-Assisted Synthesis using Phase Transfer Catalysis in Quinoline Alkaloid Synthesis

| Starting Material | Reagents/Conditions | Catalyst | Product | Reaction Time | Yield (%) | Reference |

| 4-chloroquinolin-2(1H)-ones | Solid sodium methoxide, Microwave irradiation | TBAB | 4-methoxyquinolin-2(1H)-one | 4 minutes | 92 | orientjchem.org |

Note: This table is based on data presented in the cited source for a related quinoline alkaloid synthesis that can be analogous or relevant to this compound synthesis.

Syntheses of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is important for exploring their chemical space and potential applications. These syntheses often involve modifications of the core quinoline structure or the construction of related fused heterocyclic systems.

Furoquinoline and Pyranoquinoline Scaffolds

This compound belongs to the furoquinoline class of alkaloids, characterized by a furan ring fused to a quinoline core. Synthetic efforts have focused on developing efficient routes to construct this scaffold and related pyranoquinoline systems ijcr.infoorientjchem.orggoogle.comresearchgate.netresearchgate.net. These synthetic strategies often involve the cyclization of appropriately substituted quinoline precursors to form the fused furan or pyran ring. Furoquinolines like dictamnine and γ-fagarine, structurally similar to this compound, have been synthesized through various methods, including those involving the cyclization of phenylimido-tetron-α-carboxylic acid esters google.com. Pyranoquinoline alkaloids are also important analogs, and their synthesis has been explored nih.govnih.gov.

Modification of Quinolinone Core Structures

Modifications of the quinolinone core structure are a common approach to synthesize this compound analogs. The quinolinone framework is a versatile scaffold that can be functionalized at various positions to create a diverse range of derivatives ijcr.infomdpi.comresearchgate.netresearchgate.net. These modifications can involve introducing different substituents, altering the oxidation state of the nitrogen atom, or incorporating additional rings. Synthetic strategies for modifying the quinolinone core include various coupling reactions and cyclization procedures, allowing for the systematic exploration of structure-activity relationships in this compound-like compounds.

Table 2: Examples of Quinolinone Core Modifications in Analog Synthesis

| Core Structure | Modification Strategy | Example Product Type | Reference |

| 2-oxoquinolin-1(2H)-yl | Sonogashira cross coupling | Alkyne-substituted quinolinone | mdpi.com |

| 4-hydroxyquinolin-2-one | Alkylation, Introduction of substituents | 4-alkoxyquinolin-2-ones | researchgate.net |

Note: This table provides examples of synthetic strategies applied to the quinolinone core, which can be relevant to the synthesis of this compound analogs.

Advanced Analytical and Spectroscopic Characterization

Elucidation of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the complete structure of organic molecules like Edulitine. tandfonline.comtandfonline.comacs.org Both ¹H NMR and ¹³C NMR spectroscopy provide valuable insights into the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity and chemical environment.

¹H NMR: Provides information on the different types of protons and their integrations, indicating the number of protons in each environment. Splitting patterns reveal the connectivity of adjacent protons.

¹³C NMR: Shows the different types of carbon atoms present. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between methyl, methylene, methine, and quaternary carbons. tandfonline.comtandfonline.com

Two-dimensional NMR techniques: These experiments are essential for confirming assignments and establishing connectivity. Examples include:

¹H-¹H COSY (Correlation Spectroscopy): Reveals coupled protons. tandfonline.comtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. tandfonline.comtandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and locating substituents. tandfonline.comtandfonline.com

The absence of specific, detailed NMR data for this compound in some reports suggests that while the compound's presence is noted, comprehensive spectral data might be reported elsewhere or were not the primary focus of those particular studies. researchgate.net However, the general methods applied to related quinoline alkaloids from the same sources confirm the importance of NMR in their characterization. tandfonline.comtandfonline.comacs.org

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. tandfonline.comtandfonline.commdpi.com The molecular formula C₁₁H₁₁NO₃ corresponds to a monoisotopic mass of 205.07389321 Da. nih.gov

Electrospray ionization mass spectrometry (ESIMS) is commonly used for the analysis of natural products like this compound, providing protonated molecular ions, such as [M+H]⁺. tandfonline.comtandfonline.com GC-MS (Gas Chromatography-Mass Spectrometry) is also listed as a method for obtaining mass spectral information for this compound. nih.govijcr.info

The fragmentation pattern observed in the mass spectrum provides characteristic ions that correspond to specific substructures of the molecule. Analysis of these fragments helps to confirm the proposed structure derived from NMR and other data.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is used to identify the functional groups present in this compound. tandfonline.commdpi.com IR spectroscopy measures the vibrations of bonds within a molecule, and specific functional groups absorb infrared radiation at characteristic frequencies. libretexts.org

While detailed IR spectral data for this compound were not extensively provided in the search results, predicted IR spectra are available in databases. hmdb.ca Typically, IR spectra of compounds like this compound would show characteristic absorption bands corresponding to:

N-H stretching vibrations (around 3100-3500 cm⁻¹) from the quinolinone ring.

C=O stretching vibrations (around 1650-1750 cm⁻¹) from the ketone group in the quinolinone structure.

C=C stretching vibrations (around 1600 cm⁻¹) from the aromatic rings. libretexts.org

C-O stretching vibrations (around 1050-1250 cm⁻¹) from the methoxy groups.

C-H stretching vibrations (above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H). libretexts.org

Bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are unique to each molecule and can be used for identification by comparison with reference spectra. libretexts.org

These characteristic absorptions provide corroborating evidence for the presence of key functional groups within the this compound molecule.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex natural extracts and for assessing its purity. tandfonline.commdpi.com Various chromatographic methods can be employed depending on the nature of the extract and the desired level of purity.

Commonly used chromatographic techniques in the isolation and analysis of natural products, including alkaloids like this compound, include:

Column Chromatography: Used for initial separation of crude extracts based on differences in polarity or affinity to the stationary phase. Silica gel and Sephadex LH-20 are examples of stationary phases used in the isolation of compounds from Casimiroa edulis. tandfonline.commdpi.com

Thin-Layer Chromatography (TLC): A simple and rapid technique used for monitoring the separation process, comparing samples, and assessing the purity of fractions.

High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving high-resolution separation and quantitative analysis. otago.ac.nznih.gov HPLC equipped with UV-Vis detectors or coupled with mass spectrometry (LC-MS) is widely used for the analysis and purification of alkaloids. otago.ac.nznih.gov The purity of isolated compounds can be assessed by analyzing the chromatogram for the presence of single peaks. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily a hyphenated technique for analysis, GC can also be used for the separation of volatile or semi-volatile compounds before detection by MS. nih.govijcr.info

Achieving high chromatographic purity, often superior to 85%, is a critical step in the characterization of natural products to ensure that the spectroscopic data obtained are indeed from the target compound, this compound. researchgate.net

Biological Activities and Pharmacological Relevance

Antimicrobial Properties (e.g., Antibacterial, Antifungal Efficacy)

Studies investigating the antimicrobial potential of Edulitine have yielded varying results, with some indicating limited or no significant activity. In one study analyzing fused quinoline vegetable alkaloids as antimicrobial agents, this compound, alongside lunacridine, reportedly did not show any antibacterial properties. researchgate.net However, this research also noted that simple chemical transformations applied to this compound analogs, such as 3-iodo substitution, considerably enhanced antibacterial properties compared to the natural this compound alkaloid. researchgate.netresearchgate.net While quinoline alkaloids in general are known for their wide antibacterial spectrum, the activity appears to be highly dependent on the specific structure and substituents within the quinoline skeleton. researchgate.net Some reviews mention this compound in the context of plants known for antimicrobial properties, but specific efficacy data for this compound itself against particular bacterial or fungal strains is not consistently reported as significant in the analyzed literature. hmdb.casymbiosisonlinepublishing.comresearchgate.netbiochemjournal.com

Antiviral and Antiprotozoal Activities

The antiviral and antiprotozoal activities of quinoline alkaloids have been reviewed, and this compound is sometimes mentioned within this context as a member of this class. nih.govijcr.infonih.govscispace.comrushim.ru However, specific studies detailing potent antiviral or antiprotozoal activity for this compound itself are limited in the available information. One study that examined several quinoline alkaloids for enzyme inhibition noted that this compound, among others like dictamnine, γ-fagarine, (−)-(S)-edulinine, zanthodioline, and haplopine, was weakly active or inactive in the assays conducted. nih.gov This suggests that while the quinoline scaffold can be associated with these activities, this compound's specific structural features may not confer strong effects in these areas compared to other derivatives or related compounds.

Studies on Anti-Platelet Aggregation Effects

Research has indicated that this compound possesses anti-platelet aggregation effects. This compound, along with other quinoline alkaloids such as pyranoquinolone and furoquinoline derivatives, has been shown to inhibit platelet aggregation induced by various agonists in washed rabbit platelets. nih.govresearchgate.netncl.edu.tw These agonists include thrombin, arachidonic acid (AA), collagen, and platelet-activating factor (PAF). nih.govresearchgate.netncl.edu.tw This suggests a potential role for this compound in modulating platelet function. nih.gov

Enzyme Inhibitory Potentials (e.g., Cholinesterase Inhibition)

Investigations into the enzyme inhibitory potential of this compound, particularly concerning cholinesterase, have been conducted. In a study isolating compounds from Zanthoxylum nitidum, this compound was evaluated alongside other alkaloids for its ability to inhibit acetylcholinesterase (AChE). chemfaces.com While Skimmianine demonstrated strong AChE inhibitory activity, this compound was reported to be among the compounds that were weakly active or not active in this assay. chemfaces.com This indicates that this compound does not exhibit significant cholinesterase inhibitory properties under the conditions tested in this study.

General Cytotoxic Investigations in Experimental Models

This compound has been included in general cytotoxic investigations of compounds isolated from plants within the Zanthoxylum genus. scispace.comcolab.wsresearchgate.net While some studies on crude extracts or fractions containing this compound have shown cytotoxic activity against certain cancer cell lines, the specific cytotoxic activity of isolated this compound is not consistently reported as potent in the analyzed snippets. scispace.comresearchgate.net For example, a study on the chloroform-soluble fraction of Zanthoxylum ailanthoides, which contains this compound, showed cytotoxic activity against HL-60 and WEHI-3 cell lines, but the individual contribution and activity level of this compound were not detailed. scispace.com Comparative studies on alkaloids from different Zanthoxylum species have evaluated the anti-proliferative activities of various compounds, but specific quantitative cytotoxic data for isolated this compound is not prominently featured in the provided search results. researchgate.net

Structure-activity Relationship Sar Studies and Molecular Design

Analysis of Substituent Effects on Biological Activity

The biological activity of quinoline alkaloids is significantly influenced by the nature and position of substituents on the quinoline core researchgate.netnih.gov. Studies on Edulitine and its related compounds have begun to shed light on these relationships.

While this compound itself has been reported to show weak or no antibacterial properties in some studies, modifications to the quinol-2-one skeleton have demonstrated enhanced activity researchgate.netnih.gov. For instance, 3-iodo substituted quinol-2-ones have shown considerable antibacterial properties, with one specific molecule exhibiting strong activity against multiple microorganisms, including MRSA, M. luteus, and S. aureus researchgate.net. This suggests that the presence of an iodine atom at the C-3 position and the absence of other substitutions on the quinol-2-one skeleton can significantly enhance antibacterial effects compared to natural alkaloids like this compound researchgate.net.

Other studies on quinoline alkaloids have indicated that the antimicrobial activity is dependent on the nature of peripheral substituents and their spatial arrangement researchgate.net. For example, the presence of a methoxy group at the C-7 position has been shown to enhance the inhibitory activity of skimmianine, another furoquinoline alkaloid nih.gov. Conversely, this compound, which possesses methoxy groups at the C-4 and C-8 positions, along with other related alkaloids, showed weak or no activity in some assays nih.gov. This highlights the specificity of substituent effects based on their position on the quinoline ring system.

Further research on related quinoline structures suggests that modifications, such as the introduction of a hydroxyl group at the C-7 position or an isopropyl side chain on a furoquinoline scaffold, can lead to enhanced antibacterial properties against specific strains like MRSA, S. aureus, and M. luteus researchgate.net.

These findings underscore the importance of systematic variation of substituents on the quinoline scaffold to probe their impact on biological activity.

Computational and Rational Approaches to Derivative Design

Computational methods play a crucial role in the rational design of novel this compound derivatives with potentially improved properties umpr.ac.idresearchgate.net. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology can provide insights into the interactions between compounds and biological targets, predict activity, and guide synthesis efforts umpr.ac.idresearchgate.net.

Molecular docking studies, for example, can predict the binding modes and affinities of this compound and its proposed derivatives with target enzymes or receptors, such as acetylcholinesterase (AChE) researchgate.net. While this compound was found to be weakly active or inactive as an AChE inhibitor in one study, computational approaches could be used to design derivatives with enhanced binding interactions based on the structural features of known inhibitors nih.govresearchgate.net.

Rational design strategies for quinoline-based antibacterial agents often involve molecular hybridization, where the quinoline scaffold is combined with other moieties known to possess relevant biological properties researchgate.net. This approach aims to create hybrid molecules with synergistic effects or improved activity profiles researchgate.net.

Computational tools can also be used to assess various pharmacokinetic properties of potential derivatives, such as solubility, lipophilicity (logP), and potential for absorption and distribution, aiding in the selection of promising candidates for synthesis and in vitro testing . Properties like topological polar surface area (TPSA), logS, and logP for this compound have been computed, providing a basis for comparing the predicted pharmacokinetic profiles of its derivatives .

While specific detailed data tables on extensive SAR studies of this compound derivatives and computational modeling results were not extensively available in the provided search results, the general principles of quinoline SAR and the application of computational and rational design approaches in developing quinoline-based compounds are well-established in the literature researchgate.netnih.govnih.govumpr.ac.idresearchgate.net. Future research would likely involve applying these techniques specifically to this compound to design and evaluate novel analogs with targeted biological activities.

Emerging Research Avenues and Potential Applications

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline derivatives, including natural products like Edulitine, is an active area of research in organic chemistry. Novel synthetic routes are being explored to access these compounds more efficiently. For instance, microwave irradiation has been utilized in the synthesis of quinoline framework natural products, such as this compound. asianpubs.org This approach can accelerate chemical reactions by selective absorption of microwave energy. asianpubs.org Additionally, research into novel routes to quinoline derivatives from N-propargylamines is being surveyed, highlighting various synthetic methods for their preparation. researchgate.net Lithiation reactions have also been explored as a synthetic application for the synthesis of linear furoquinoline alkaloids and this compound. mdpi.comdntb.gov.ua These efforts aim to provide more accessible and environmentally friendly ways to produce this compound and its analogs.

Identification of Underexplored Biological Functions

While some biological activities of quinoline alkaloids have been studied, the specific functions of this compound are still being actively investigated. This compound is classified as a quinoline alkaloid. nih.gov Quinoline alkaloids, in general, exhibit a broad spectrum of biological activities, including antitumor, antiparasitic, insecticidal, antibacterial, antifungal, antiviral, and anti-inflammatory effects. nih.gov Although some studies on related quinoline alkaloids like skimmianine have shown inhibitory activity against targets like AChE, this compound itself has been reported as weakly active or inactive in some of these assays. nih.gov Further research is needed to fully understand the specific biological roles and potential therapeutic properties of this compound.

It is important to note that "Edulitins 1 and 2" are distinct ribotoxin-like proteins isolated from the edible mushroom Boletus edulis, which have shown cytotoxicity against tumor cells and resistance to proteolysis. mdpi.comresearchgate.netpagepressjournals.org These are different in nature from the quinoline alkaloid this compound.

Role as a Chemical Scaffold for Drug Discovery and Development

Chemical scaffolds, or core structures, play a crucial role in drug discovery by providing a foundation for building diverse libraries of compounds for screening. nih.govlifechemicals.combiosolveit.de The quinoline core structure, present in this compound, is a privileged scaffold found in many biologically active compounds and pharmaceuticals. nih.gov The structural importance of the quinoline framework has stimulated interest in developing new synthetic methodologies and novel compounds with pharmaceutical interest. researchgate.net While this compound itself may not be a direct drug candidate, its quinoline scaffold can serve as a starting point for the design and synthesis of novel derivatives with enhanced biological activities. nih.govlifechemicals.combiosolveit.de The development of new technologies and reactions with broad scope, coupled with intelligent library design, is key to exploiting privileged scaffolds like the quinoline system for identifying new drug candidates. nih.govbiosolveit.de

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Edulitine in plant extracts?

- Methodological Answer : this compound, a quinoline alkaloid, can be identified using UV-Vis spectroscopy (absorption peaks at 220–280 nm for quinoline derivatives) and IR spectroscopy (C=N stretching at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (70:30) is effective for separation. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms structural features, such as aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 287) for molecular weight confirmation .

Q. How can researchers design a reproducible extraction protocol for isolating this compound from Zanthoxylum species?

- Methodological Answer :

Sample Preparation : Dry and pulverize plant material (e.g., Z. simulans bark).

Solvent Extraction : Use methanol or ethanol (80% v/v) under reflux (60°C, 3–6 hours).

Partitioning : Separate alkaloids via acid-base extraction (e.g., HCl for protonation, NaOH for precipitation).

Purification : Apply column chromatography (silica gel, eluted with chloroform-methanol gradients) followed by preparative TLC/HPLC.

Validate purity via melting point analysis and spectral coherence with literature .

Q. What are the primary challenges in quantifying this compound in complex plant matrices, and how can they be addressed?

- Methodological Answer :

- Matrix Interference : Co-eluting compounds (e.g., lunacridine, tembetarine) may skew results. Use orthogonal methods like LC-MS/MS for specificity.

- Calibration Standards : Prepare synthetic this compound or use validated reference materials.

- Recovery Rates : Optimize extraction parameters (e.g., solvent polarity, temperature) via factorial design experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Dependent Analysis : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assay for cytotoxicity) across multiple concentrations (e.g., 1–100 µM).

- Cell-Specificity Testing : Compare effects on immune cells (e.g., macrophages) vs. cancer cell lines (e.g., HeLa).

- Mechanistic Studies : Use RNA sequencing or proteomics to identify divergent signaling pathways.

- Meta-Analysis : Systematically review literature to contextualize discrepancies (e.g., species-specific bioactivity) .

Q. What strategies are effective for optimizing the total synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Retrosynthetic Analysis : Break down this compound into quinoline and isoprenoid precursors.

- Key Steps :

Friedländer synthesis for quinoline core formation.

Palladium-catalyzed coupling for side-chain attachment.

- Yield Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvents (e.g., DMF vs. THF).

- Green Chemistry : Replace toxic reagents (e.g., using ionic liquids for solvent recovery) .

Q. How should a longitudinal study on this compound’s pharmacokinetics be structured to address bioavailability limitations?

- Methodological Answer : Apply the PICOT framework :

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/IV administration of this compound (10 mg/kg).

- Comparison : Bioavailability enhancers (e.g., piperine) vs. control.

- Outcome : Plasma concentration-time profiles (AUC, Cₘₐₓ) measured via LC-MS.

- Time : Sampling at 0, 1, 2, 4, 8, 12, 24 hours post-dose.

Use non-compartmental analysis (NCA) for pharmacokinetic modeling .

Data Contradiction and Analytical Framework

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer :

- Standardization : Compare data against a certified reference standard.

- Solvent Effects : Note solvent used (e.g., CDCl₃ vs. DMSO-d₆) and temperature during acquisition.

- Collaborative Validation : Share raw spectral data via repositories (e.g., NIH Figshare) for peer validation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD).

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values .

Research Design and Reporting

Q. What are the best practices for presenting this compound-related data in manuscripts to avoid redundancy?

- Methodological Answer :

- Text : Summarize key trends (e.g., "this compound reduced IL-6 by 40% at 50 µM").

- Tables : Include raw data (e.g., mean ± SD of triplicate experiments).

- Figures : Use line graphs for dose-response curves or heatmaps for omics data.

Avoid duplicating data across sections; refer to supplementary materials for extended datasets .

Q. How to structure a research proposal investigating this compound’s role in neurodegenerative diseases?

- Methodological Answer :

- Aim : "To evaluate this compound’s neuroprotective effects via Nrf2-ARE pathway modulation."

- Methods :

In vitro: Primary neuron cultures exposed to oxidative stress (H₂O₂) ± this compound.

In vivo: Transgenic Alzheimer’s mice treated orally (5 mg/kg/day, 4 weeks).

Endpoints : ROS levels (DCFDA assay), Nrf2 nuclear translocation (immunofluorescence).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.